2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
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Description
2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H18F3N3O3S and its molecular weight is 389.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Potential
Researchers have developed methods for synthesizing propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety, evaluating them as potential anticancer agents. These compounds were synthesized through a series of steps starting from ethyl piperidinecarboxylate, leading to the target compounds with confirmed purity through spectroscopic techniques. Some synthesized derivatives showed promising anticancer activity, suggesting further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).
Antibacterial and Antifungal Activities
N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and showed moderate to talented antibacterial activity. The research highlights the biological relevance of 1,3,4-oxadiazole bearing compounds due to their diverse biological activities, providing a foundation for further exploration into their antimicrobial potential (Khalid et al., 2016).
Anticholinesterase Activity for Alzheimer’s Disease
A series of N-substituted derivatives was synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds underwent structural elucidation and enzyme inhibition activity testing against acetylcholinesterase (AChE), a key enzyme associated with Alzheimer’s disease. The hemolytic activity assessment aimed to evaluate the cytotoxic behavior of these molecules, contributing to Alzheimer’s disease treatment research (Rehman et al., 2018).
Structural and Computational Analysis
The crystal structure, Hirshfeld surface analysis, and DFT calculations of novel 1,3,4-oxadiazole derivatives were conducted to understand their molecular characteristics better. These studies provide insights into the reactive sites for electrophilic and nucleophilic nature of the molecules, contributing to the design of more effective compounds (Kumara et al., 2017).
Antimicrobial and Antitubercular Activities
Research on sulfonyl derivatives containing 1,3,4-oxadiazole moieties has demonstrated significant antimicrobial and antitubercular activities. These studies not only underline the potential of these compounds in combating microbial infections but also highlight their role in addressing the global challenge of tuberculosis (Suresh Kumar et al., 2013).
properties
IUPAC Name |
2-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3S/c1-2-11-3-5-13(6-4-11)26(23,24)22-9-7-12(8-10-22)14-20-21-15(25-14)16(17,18)19/h3-6,12H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQUVUVHIQAHKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.